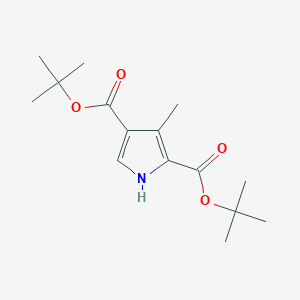![molecular formula C51H33N3 B14225188 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine CAS No. 792924-35-7](/img/structure/B14225188.png)
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three phenyl groups, each further substituted with naphthyl groups. Its intricate structure makes it a valuable material in organic electronics and optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenyl or naphthyl rings.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electronic properties
Wirkmechanismus
The mechanism by which 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine exerts its effects involves interactions with various molecular targets. Its triazine core can participate in electron transfer processes, while the phenyl and naphthyl groups can engage in π-π stacking interactions. These properties make it an effective material in electronic applications, where it can facilitate charge transport and improve device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-Tris[2-naphthyl(phenyl)amino]triphenylamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound used in organic electronics.
Uniqueness
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties not found in similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
Eigenschaften
CAS-Nummer |
792924-35-7 |
|---|---|
Molekularformel |
C51H33N3 |
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
2,4,6-tris(4-naphthalen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-10-43-31-46(28-19-34(43)7-1)37-13-22-40(23-14-37)49-52-50(41-24-15-38(16-25-41)47-29-20-35-8-2-5-11-44(35)32-47)54-51(53-49)42-26-17-39(18-27-42)48-30-21-36-9-3-6-12-45(36)33-48/h1-33H |
InChI-Schlüssel |
DNFJJAGXAJRIJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
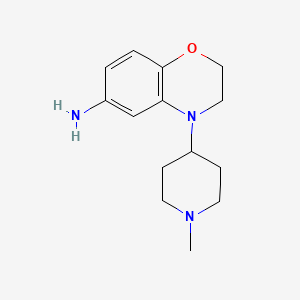
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
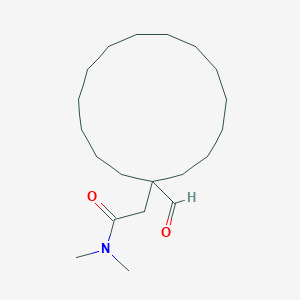
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
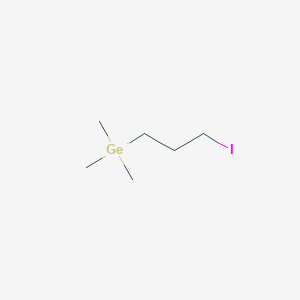
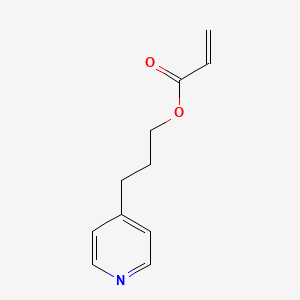
![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
